Chloroprothixene sulfoxide
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Overview
Description
Chloroprothixene sulfoxide is a metabolite of chloroprothixene, a typical antipsychotic drug belonging to the thioxanthene class. Chloroprothixene is primarily used to treat psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroprothixene sulfoxide can be synthesized through the oxidation of chloroprothixene. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as tantalum carbide . The reaction typically occurs under mild conditions and yields high amounts of this compound without overoxidation to sulfones .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloroprothixene sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to chloroprothixene sulfone.
Reduction: Reduction reactions can revert this compound back to chloroprothixene.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tantalum carbide catalyst, mild conditions.
Reduction: Sodium borohydride, mild conditions.
Substitution: Nucleophiles such as thiols or amines, appropriate solvents, and mild to moderate temperatures.
Major Products Formed
Oxidation: Chloroprothixene sulfone.
Reduction: Chloroprothixene.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its effects on biological systems and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including its potential use as an antipsychotic agent.
Mechanism of Action
Chloroprothixene sulfoxide exerts its effects by interacting with various molecular targets and pathways. It is believed to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, similar to chloroprothixene . This action leads to the modulation of neurotransmitter release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The exact mechanism of action of this compound is still under investigation, but it is thought to involve similar pathways as its parent compound .
Comparison with Similar Compounds
Chloroprothixene sulfoxide can be compared with other sulfoxides and thioxanthene derivatives:
Chlorprothixene: The parent compound, used as an antipsychotic agent.
Chlorprothixene sulfone: The fully oxidized form of chloroprothixene, with different pharmacological properties.
Thioxanthene derivatives: Other compounds in the thioxanthene class, such as flupentixol and zuclopenthixol, which have similar antipsychotic effects.
This compound is unique due to its specific oxidation state and the resulting pharmacological properties. Its study provides insights into the metabolism and action of chloroprothixene and related compounds .
Properties
CAS No. |
16260-06-3 |
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Molecular Formula |
C18H18ClNOS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- |
InChI Key |
FIRHWYHHSBEFJB-AUWJEWJLSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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